Ethyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Compound 1a , is a synthetic molecule designed for specific biological activities. Its chemical structure comprises a benzoate core linked to a pyrrolidinone ring and an ethyl group. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
The synthetic route for Compound 1a involves several steps, with the synthesis of the oxazole ring being a key transformation
- Starting Materials:
3-Oxopentanoic Acid Methyl Ester: Commercially available.
3-Hydroxyacetophenone: Also commercially accessible.
- Key Synthetic Steps:
- Formation of the oxazole ring: This step is crucial for constructing the core structure of Compound 1a.
- Ethylation of the benzoate moiety: Introduction of the ethyl group.
- Overall Yield:
- The synthesis yields Compound 1a with an overall yield of 32%.
Chemical Reactions Analysis
Compound 1a can undergo various reactions, including:
Oxidation: Oxidative transformations of the benzoate or pyrrolidinone rings.
Reduction: Reduction of functional groups (e.g., carbonyls) within the molecule.
Substitution: Substitution reactions at the benzylic position.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Scientific Research Applications
Compound 1a has found applications in:
Medicine: As a potential drug candidate due to its triple-acting PPARα, -γ, and -δ agonist profile.
Chemistry: As a building block for designing novel molecules.
Biology: For studying cellular pathways and molecular interactions.
Mechanism of Action
The exact mechanism by which Compound 1a exerts its effects remains an active area of research. its potent agonist activity toward PPARα, -γ, and -δ suggests involvement in metabolic regulation, inflammation, and cell differentiation.
Comparison with Similar Compounds
Compound 1a stands out due to its triple-acting profile. Similar compounds include other PPAR agonists and related oxazole derivatives.
Properties
Molecular Formula |
C21H21FN2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(2-fluorophenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H21FN2O4/c1-2-28-21(27)15-7-9-16(10-8-15)24-19(25)13-18(20(24)26)23-12-11-14-5-3-4-6-17(14)22/h3-10,18,23H,2,11-13H2,1H3 |
InChI Key |
TUNLQNBGQQZHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3F |
Origin of Product |
United States |
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